Ethyl 6-bromo-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 6-bromo-1-benzothiophene-3-carboxylate is an organosulfur compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been known to exhibit biologically active properties for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It is known that similar compounds interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to exhibit various biologically vital properties .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-1-benzothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 1-benzothiophene-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the carboxylate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzothiophenes depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated benzothiophenes and modified carboxylates.
Scientific Research Applications
Ethyl 6-bromo-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe or intermediate in the study of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-1-benzothiophene-2-carboxylate
- Ethyl 6-chloro-1-benzothiophene-3-carboxylate
- Ethyl 6-fluoro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 6-bromo-1-benzothiophene-3-carboxylate is unique due to the presence of the bromine atom at the 6-position, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
ethyl 6-bromo-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGDYGGGGODRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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